molecular formula C14H15NO2 B13512272 2-Amino-2-(2-phenoxyphenyl)ethan-1-ol

2-Amino-2-(2-phenoxyphenyl)ethan-1-ol

Cat. No.: B13512272
M. Wt: 229.27 g/mol
InChI Key: GMWXKRFUQMLGJC-UHFFFAOYSA-N
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Description

2-Amino-2-(2-phenoxyphenyl)ethan-1-ol is a β-amino alcohol characterized by an amino (-NH₂) and hydroxyl (-OH) group on adjacent carbons of an ethane backbone, with a 2-phenoxyphenyl substituent. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds like oxazoles . The phenoxy group introduces resonance effects, distinguishing it from simpler aryl-substituted amino alcohols.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-amino-2-(2-phenoxyphenyl)ethanol

InChI

InChI=1S/C14H15NO2/c15-13(10-16)12-8-4-5-9-14(12)17-11-6-2-1-3-7-11/h1-9,13,16H,10,15H2

InChI Key

GMWXKRFUQMLGJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(CO)N

Origin of Product

United States

Preparation Methods

Esterification and Hydrazide Formation

A common initial step involves the esterification of 2-phenoxybenzoic acid to form ethyl esters, which serve as key intermediates.

Step Reagents & Conditions Outcome Yield (%) Reference
Esterification of 2-phenoxybenzoic acid Thionyl chloride in ethanol Ethyl 2-(2-phenoxyphenyl)acetate 99
Hydrazide formation from ester Hydrazine hydrate in methanol, room temperature, 5 h 2-(2-Phenoxyphenyl)acetohydrazide (key intermediate) 94

This hydrazide intermediate is crucial for subsequent transformations leading to the target compound.

Reduction and Substitution to Introduce Hydroxyl and Amino Groups

The ethyl ester intermediate undergoes reduction and substitution to install the hydroxyl and amino groups at the ethan-1-ol position.

Step Reagents & Conditions Outcome Yield (%) Reference
Reduction of ester Lithium aluminum hydride in tetrahydrofuran (THF) Hydroxyl compound (2-(2-phenoxyphenyl)ethanol) 95
Conversion of hydroxyl to chloride Thionyl chloride in benzene/pyridine Chloride derivative 97
Cyanide substitution and hydrolysis Sodium cyanide followed by hydrolysis 2-(2-phenoxyphenyl)acetic acid 87 (cyanide step), 98 (hydrolysis)

These steps establish the backbone necessary for the amino alcohol functionality.

Amination and Final Functionalization

The amino group introduction is typically achieved through nucleophilic substitution or reductive amination strategies on the intermediate compounds.

  • Reaction of the chloride derivative with ammonia or amines under controlled conditions can yield the amino alcohol structure.
  • Alternatively, reductive amination of aldehyde or ketone precursors derived from the phenoxyphenyl moiety is employed.

Alternative Synthetic Routes via 1,3,4-Oxadiazole Derivatives

Some studies report the synthesis of related compounds via 1,3,4-oxadiazole intermediates, which involve:

  • Reaction of hydrazide intermediates with carbon disulfide and potassium hydroxide in ethanol under reflux.
  • Methylation and cyclization steps using reagents like methyl iodide and 1,1′-carbonyldiimidazole.
  • These methods yield oxadiazole rings substituted with 2-phenoxyphenyl groups, which can be further modified to amino alcohol derivatives.
Compound Key Reagents Conditions Yield (%) Reference
1,3,4-Oxadiazole derivative Carbon disulfide, KOH, ethanol reflux 7 h reflux 85
Methylation Methyl iodide Room temperature High

Summary Table of Key Preparation Steps

Step No. Intermediate/Compound Reagents & Conditions Yield (%) Notes
1 2-Phenoxybenzoic acid esterification Thionyl chloride, ethanol 99 Quantitative ester formation
2 2-(2-Phenoxyphenyl)acetohydrazide Hydrazine hydrate, methanol, rt, 5 h 94 Key hydrazide intermediate
3 Hydroxyl compound LiAlH4, THF 95 Reduction of ester
4 Chloride derivative Thionyl chloride, benzene/pyridine 97 Substitution of hydroxyl
5 Amino acid derivative NaCN, hydrolysis 87, 98 Cyanide substitution and hydrolysis
6 1,3,4-Oxadiazole derivatives CS2, KOH, methyl iodide, carbonyldiimidazole 63-85 Alternative ring-forming route

Research Findings and Analysis

  • The hydrazide intermediate (2-(2-phenoxyphenyl)acetohydrazide) is pivotal for synthesizing the amino alcohol compound and its derivatives, showing high yields and purity confirmed by spectroscopic methods (1H-NMR, IR, MS).
  • The esterification and reduction steps proceed with high efficiency, enabling scalable synthesis.
  • The use of carbon disulfide and potassium hydroxide in ethanol under reflux conditions facilitates the formation of heterocyclic oxadiazole rings, which are structurally related and can be manipulated toward the target amino alcohol compound.
  • Spectral analysis confirms the presence of amino and hydroxyl groups in the final products, with characteristic IR bands (N-H stretch ~3300 cm^-1, O-H stretch) and NMR signals consistent with the expected structures.
  • The synthetic routes are versatile, allowing for the introduction of various substituents on the phenyl rings to modulate biological activity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-phenoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazolidinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-phenoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the aryl ring or modifications to the amino/alcohol groups. These variations significantly influence reactivity, solubility, and synthetic utility. Below, comparisons are grouped by substituent type:

Halogen-Substituted Derivatives

  • 2-Amino-2-(2-chlorophenyl)ethan-1-ol and 2-Amino-2-(4-fluorophenyl)ethan-1-ol: These derivatives feature electron-withdrawing halogens (Cl, F) at the 2- or 4-positions of the phenyl ring. In manganese-catalyzed oxazole synthesis, these substituents enhance yields (84% and 92%, respectively) compared to unsubstituted analogs, likely due to increased electrophilicity at the reaction center .

Alkyl-Substituted Derivatives

  • 2-Amino-2-(4-methylphenyl)ethan-1-ol (CAS 157142-48-8): The electron-donating methyl group at the para position contrasts with the phenoxy group’s resonance effects. This difference could reduce electrophilic reactivity but improve solubility in nonpolar solvents .

Alkoxy- and Phenoxy-Substituted Derivatives

  • This compound’s molecular weight (181.23 g/mol) is lower than the target compound’s estimated 243.28 g/mol .

Fluorine-Rich Derivatives

  • 2-Amino-2-(2,4,6-trifluorophenyl)ethan-1-ol (CAS 1270495-66-3): The trifluorophenyl group’s strong electron-withdrawing effects could drastically alter acidity and binding affinity in catalytic systems .
  • (R)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride (CAS 2566170-14-5): As a hydrochloride salt, this derivative has improved crystallinity and solubility in polar solvents compared to the free base form .

Data Tables

Table 2: Impact of Substituents on Reactivity

Substituent Type Electronic Effect Observed Synthetic Outcome Example Compound
Electron-withdrawing (Cl, F) Increases electrophilicity Higher oxazole yields (84–92%) 2-Amino-2-(4-fluorophenyl)ethan-1-ol
Electron-donating (OCH₃) Resonance donation Unreported; potential solubility enhancement 2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol
Sterically bulky (phenoxy) Resonance + steric hindrance Likely moderate reactivity Target compound

Discussion of Substituent Effects

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity at the α-carbon, facilitating nucleophilic attack in cyclization reactions . Conversely, electron-donating groups (e.g., -OCH₃) may stabilize intermediates but reduce reaction rates.
  • Salt Formation : Hydrochloride salts (e.g., CAS 2566170-14-5) improve solubility and stability, a consideration for pharmaceutical applications .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-2-(2-phenoxyphenyl)ethan-1-ol, and how do reaction conditions influence yield and stereochemistry?

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Aldol condensation : Starting with 2-phenoxybenzaldehyde and nitroethane under basic conditions to form a nitroalkene intermediate, followed by reduction to the amino alcohol .
  • Chiral resolution : Use of chiral catalysts (e.g., Jacobsen’s catalyst) to achieve enantiomeric purity, critical for biological activity studies .
    Key variables include solvent polarity (e.g., THF vs. ethanol), temperature control (0–5°C for nitro group reduction), and choice of reducing agents (e.g., NaBH₄ vs. LiAlH₄). Yields range from 40–75%, with impurities often arising from incomplete reduction or racemization .

Q. What analytical techniques are most effective for characterizing 2-Amino-2-(2-phenoxyphenyl)ethan-1-ol and its intermediates?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the coupling constant (J) between the β-amino and α-hydroxyl protons (~3–5 Hz) indicates cis/trans isomerism .
  • HPLC-MS : Reversed-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, while MS confirms molecular weight (MW: 259.3 g/mol) and detects degradation products .
  • X-ray crystallography : Resolves absolute configuration, particularly for resolving disputes in stereochemical assignments .

Q. How does the phenoxyphenyl substituent influence the compound’s physicochemical properties compared to other aryl groups?

The 2-phenoxyphenyl group enhances:

  • Lipophilicity : LogP ~2.1 (vs. 1.5 for phenyl analogs), improving membrane permeability in cellular assays .
  • Electronic effects : The ether oxygen donates electron density, stabilizing intermediates in nucleophilic reactions (e.g., SNAr) .
  • Steric hindrance : Bulkier than phenyl, reducing reactivity in crowded catalytic environments (e.g., Suzuki couplings) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-Amino-2-(2-phenoxyphenyl)ethan-1-ol derivatives?

Discrepancies often arise from:

  • Enantiomeric impurity : Biological assays using racemic mixtures may mask enantiomer-specific effects. For example, (S)-enantiomers show 10× higher affinity for serotonin receptors than (R)-forms in neuropharmacology studies .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. SH-SY5Y) or buffer pH (7.4 vs. 6.8) alter receptor binding kinetics. Standardize protocols using guidelines like OECD 455 for reproducibility .
  • Metabolic stability : Hepatic microsome assays (e.g., human vs. rat) reveal species-specific degradation rates, explaining divergent in vivo results .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with GPCRs (e.g., 5-HT₂A receptors). The hydroxyl group forms hydrogen bonds with Asp155, while the phenoxyphenyl moiety engages in π-π stacking with Phe339 .
  • MD simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions. Key metrics include RMSD (<2 Å) and free energy (ΔG) calculations via MM-PBSA .
  • QSAR models : Train models with Hammett σ values for substituents (e.g., electron-withdrawing groups enhance receptor affinity) .

Q. How do substituent modifications (e.g., halogenation) impact the compound’s reactivity and bioactivity?

Substituent Impact on Reactivity Biological Effect
4-Fluoro Increases electrophilicity (σₚ = +0.06)Enhances antimicrobial activity (MIC: 2 µg/mL vs. S. aureus)
3-Bromo Slows SNAr reactions (Steric + electronic effects)Reduces cytotoxicity (IC₅₀: >100 µM vs. HepG2)
2-Trifluoromethyl Stabilizes transition states in Pd-catalyzed couplingsImproves BBB penetration (Papp: 8 × 10⁻⁶ cm/s)

Q. What strategies mitigate racemization during scale-up synthesis?

  • Low-temperature protocols : Maintain reactions at –20°C to minimize base-catalyzed racemization .
  • Enzymatic resolution : Use lipases (e.g., Candida antarctica) for kinetic resolution of enantiomers (ee >98%) .
  • In-line analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of chiral integrity .

Methodological Considerations

Q. How to design experiments to elucidate the compound’s mechanism of action in neurological pathways?

  • Knockout models : CRISPR-Cas9-edited neuronal cells lacking specific receptors (e.g., 5-HT₂A) to isolate target effects .
  • Calcium imaging : Track intracellular Ca²⁺ flux in primary astrocytes exposed to 10 µM compound, linking activity to secondary messenger systems .
  • Metabolomics : LC-MS-based profiling of treated cells identifies perturbed pathways (e.g., tryptophan metabolism) .

Q. What are best practices for handling discrepancies in spectroscopic data across studies?

  • Cross-validate with authentic standards : Compare NMR shifts with synthesized reference materials .
  • Control solvent effects : Report solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) in supplementary data .
  • Collaborative verification : Share raw data via platforms like Zenodo for peer validation .

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